(4-Chloro-3-(trifluoromethoxy)phenyl)methanol
Overview
Description
Synthesis Analysis
A paper titled “Synthesis and analgesic potential of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues against pain model in mice” discusses the synthesis of a series of derivatives of a similar compound . The derivatives were synthesized and characterized by physical and spectral methods .Scientific Research Applications
Organic Synthesis and Catalysis
- Enantioselective Catalysis : (1R,3S,4S)-2-Azanorbornyl-3-methanol, derived from (R)-1-phenylethylamine, was used as a catalyst for the enantioselective epoxidation of α,β-enones, showcasing its role in producing epoxides with good yields and high enantioselectivities at room temperature (Jun Lu et al., 2008).
- Palladium Nanoparticles : Palladium nanoparticles stabilized by 1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one were efficient in catalyzing Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions, demonstrating the compound's utility in facilitating recoverable catalysts for organic transformations (M. Moreno-Mañas et al., 2001).
Environmental Chemistry
- Atmospheric Chemistry and Interaction : A study on methanol (CH3OH) and carbon tetrachloride (CCl4) interactions at the molecular level showed the competition between hydrogen bond and halogen bond in a [CH3OH-CCl4] complex. This research helps understand the specific interactions and potential atmospheric chemical activities influencing aerosol formation and CCl4 deposition, highlighting the relevance of studying such chemical interactions for environmental implications (D. Pal et al., 2020).
Chemistry of Materials and Reaction Mechanisms
- X-ray Structure and Conformational Studies : Tris(2-(dimethylamino)phenyl)methanol and its derivatives have been studied for their structural properties and the roles of anions and hydrogen bond in the formation of stable salts, contributing to the understanding of molecular interactions and design in material science (Junkai Zhang et al., 2015).
- Aryl Cations from Aromatic Halides : Research on the photochemistry of 4-chlorophenol and 4-chloroanisole provided insights into reductive dehalogenation and the generation of aryl cations, which add to pi nucleophiles. This has implications for understanding the mechanisms of aromatic substitutions and the development of new synthetic pathways (S. Protti et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFVCOVRKUVQTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590652 | |
Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-89-6 | |
Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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